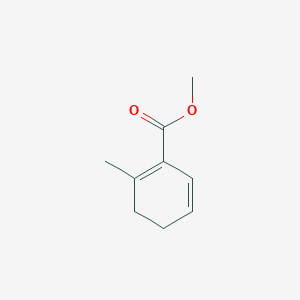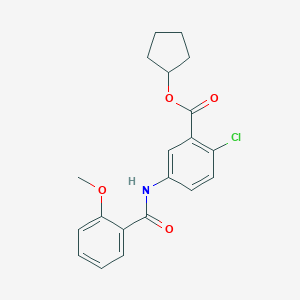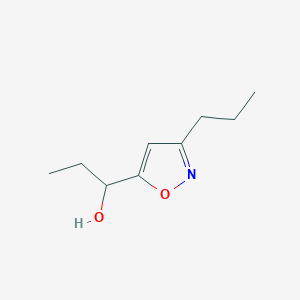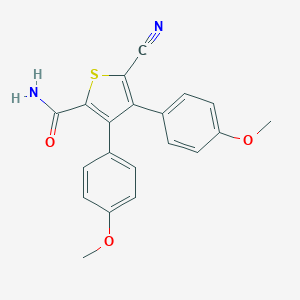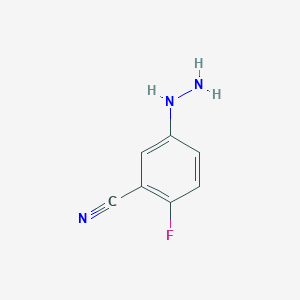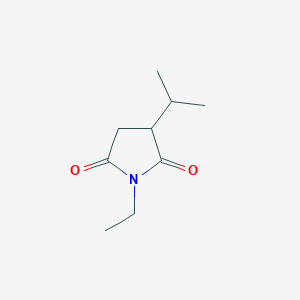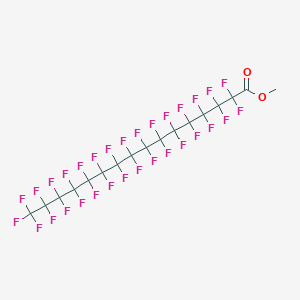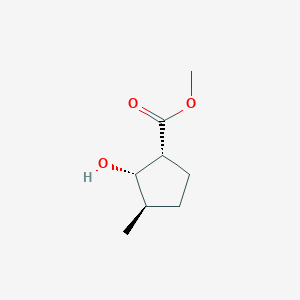
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-, also known as muscone, is a naturally occurring organic compound found in the musk gland of the male musk deer. It is widely used in the fragrance industry due to its unique and pleasant smell. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- is not fully understood. However, it has been suggested that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- acts by modulating the activity of certain receptors in the brain, such as the NMDA receptor. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Muscone has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- has been shown to have a positive effect on cardiovascular health, by reducing blood pressure and improving lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in lab experiments is its availability. It can be easily synthesized in the lab, which makes it a cost-effective option for researchers. However, one limitation is that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- is relatively unstable, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-. One area of interest is the potential use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the potential use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the development of new drugs for the treatment of cancer. Finally, there is also potential for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the development of new fragrances and perfumes.
Métodos De Síntesis
The synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- involves the reaction of cyclopentanone with methyl magnesium bromide, followed by oxidation with potassium permanganate. The final step involves esterification with methanol to produce the methyl ester of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-.
Aplicaciones Científicas De Investigación
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- has a positive effect on memory and learning.
Propiedades
Número CAS |
170422-96-5 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R)-2-hydroxy-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6-,7+/m1/s1 |
Clave InChI |
FMYPLDHLBRTIBX-QYNIQEEDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H]1O)C(=O)OC |
SMILES |
CC1CCC(C1O)C(=O)OC |
SMILES canónico |
CC1CCC(C1O)C(=O)OC |
Sinónimos |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



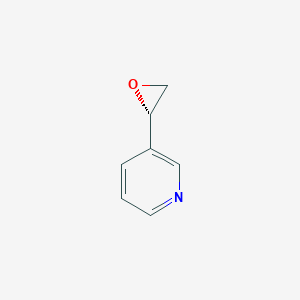
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
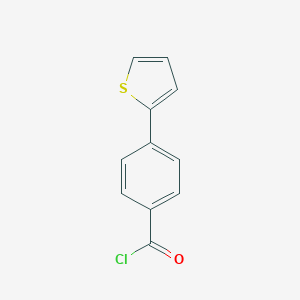
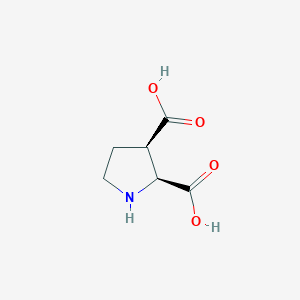
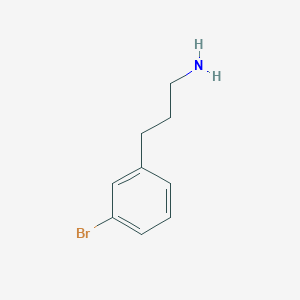

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
